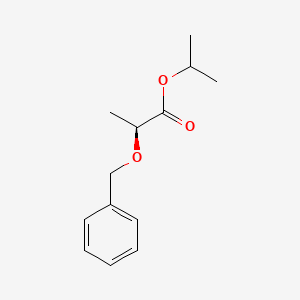
(Methylperoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Methylperoxy)benzene can be synthesized through the reaction of benzene with methyl hydroperoxide in the presence of a catalyst. The typical reaction conditions involve:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 50°C.
Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The process typically includes:
Feedstock Preparation: Purification of benzene and methyl hydroperoxide.
Reaction: Continuous addition of reactants into a reactor with controlled temperature and catalyst concentration.
Separation and Purification: The product is separated from the reaction mixture using distillation or extraction techniques, followed by purification to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (Methylperoxy)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it to benzene and methanol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Benzoic acid, benzaldehyde.
Reduction Products: Benzene, methanol.
Substitution Products: Halogenated benzene derivatives, nitrobenzene.
Aplicaciones Científicas De Investigación
(Methylperoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Its reactivity makes it useful in studying oxidative stress and the effects of peroxides on biological systems.
Industrial Applications: It is employed in polymerization reactions and as an initiator in the production of certain plastics and resins.
Mecanismo De Acción
The mechanism by which (methylperoxy)benzene exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can initiate radical chain reactions, leading to the formation of new chemical bonds or the cleavage of existing ones. The molecular targets include:
DNA and Proteins: ROS can cause oxidative damage to DNA and proteins, leading to mutations or functional alterations.
Cell Membranes: Lipid peroxidation can occur, affecting membrane integrity and function.
Comparación Con Compuestos Similares
Benzoyl Peroxide: Another peroxide compound with similar oxidative properties but different applications, primarily in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone, with a similar peroxide functional group.
Uniqueness: (Methylperoxy)benzene is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical reactions. Its methylperoxy group provides distinct oxidative capabilities compared to other peroxides, making it valuable in both research and industrial contexts.
Propiedades
Número CAS |
148600-12-8 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
methylperoxybenzene |
InChI |
InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
NLVRJWHXLBQZAU-UHFFFAOYSA-N |
SMILES canónico |
COOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)






![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)



